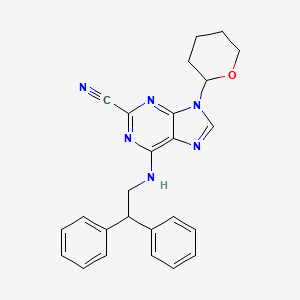![molecular formula C10H12N4 B8716265 Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]-](/img/structure/B8716265.png)
Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- is a heterocyclic compound that contains a triazole ring substituted with an o-aminobenzyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminobenzyl alcohol with a triazole precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .
化学反応の分析
Types of Reactions
Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, reduced triazole compounds, and various substituted triazole derivatives. These products can have diverse applications in medicinal chemistry and materials science .
科学的研究の応用
Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials
作用機序
The mechanism of action of Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
類似化合物との比較
Similar Compounds
Benzoxazine: A heterocyclic compound with an oxazine ring fused to a benzene ring.
Benzoxazinone: A compound with a benzoxazine ring and a ketone group.
Quinoline: A nitrogen-containing heterocyclic compound with a benzene ring fused to a pyridine ring
Uniqueness
Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the o-aminobenzyl group enhances its reactivity and potential for forming diverse derivatives. Additionally, the triazole ring provides stability and resistance to metabolic degradation, making it a valuable scaffold for drug development .
特性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C10H12N4/c1-7-12-10(14-13-7)6-8-4-2-3-5-9(8)11/h2-5H,6,11H2,1H3,(H,12,13,14) |
InChIキー |
BAIYHYHWDXDDAK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NN1)CC2=CC=CC=C2N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Oxaspiro[2.11]tetradecane](/img/structure/B8716194.png)
![Acetamide,N-[2-[3,4-dihydro-7-[[[(3R,4R)-4-[4-[3-[(2-methoxyphenyl)methoxy]propoxy]phenyl]-3-piperidinyl]oxy]methyl]-1(2H)-quinolinyl]ethyl]-](/img/structure/B8716201.png)

![4-(4-Methoxyphenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B8716209.png)




![N-[4-(1-methylpiperidin-4-yl)-2-(propan-2-yloxy)phenyl]formamide](/img/structure/B8716237.png)


![2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B8716271.png)


